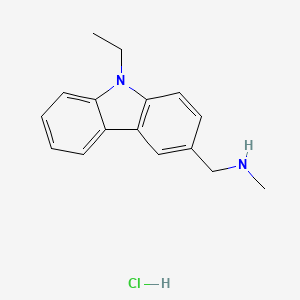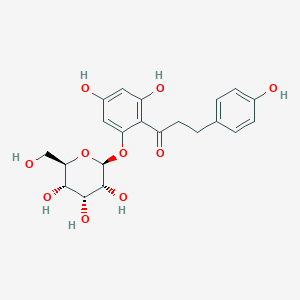
1,3-ジイミノイソインドリン
概要
説明
1,3-Diiminoisoindoline is a key compound in organic chemistry, known for its role as a precursor in the synthesis of phthalocyanines and isoindoline pigments . This compound is characterized by its unique structure, which allows it to exist in different tautomeric forms, namely the amino-imino and diimino tautomers . The compound is commercially available and has significant applications in various fields, including the synthesis of biologically active compounds and analytical reagents .
科学的研究の応用
1,3-Diiminoisoindoline has a wide range of scientific research applications:
作用機序
Target of Action
1,3-Diiminoisoindoline, also known as Isoindoline-1,3-diimine, is a nitrogen-containing organic compound It’s known that this compound is used industrially as a precursor for dye synthesis .
Mode of Action
It’s known that the molecule can exist in different tautomers, resulting in different crystalline solids . This tautomeric behavior might influence its interaction with its targets.
Biochemical Pathways
It’s known that isoindoline-1,3-dione derivatives, a related class of compounds, have diverse chemical reactivity and promising applications in fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Pharmacokinetics
It’s known that isoindoline-1,3-dione derivatives are neutral and hydrophobic, allowing them to pass through living membranes in vivo .
Result of Action
It’s known that isoindoline-1,3-dione derivatives have shown potential as therapeutic agents . For example, some isoindoline-1,3-dione derivatives have shown inhibitory effects on the viability of cancer cells .
Action Environment
It’s known that the molecule can exist in different tautomeric forms, which might be influenced by environmental conditions .
生化学分析
Cellular Effects
Some isoindoline-1,3-dione derivatives have been investigated against blood cancer using K562 and Raji cell lines
Molecular Mechanism
It is known that 1,3-Diiminoisoindoline can exist in two tautomeric forms, namely the amino-imino and diimino . The diimino tautomer is more stable in the gas phase, while the amino-imino tautomer is more stable in the crystal phase
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diiminoisoindoline can be synthesized through several methods. One common approach involves the reaction of phthalodinitrile with ammonia or primary amines under controlled conditions . This reaction typically requires a solvent, such as ethanol, and is carried out under reflux conditions to ensure complete conversion of the starting materials . Another method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold .
Industrial Production Methods
In industrial settings, the production of 1,3-Diiminoisoindoline often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield . Industrial methods also focus on optimizing reaction conditions to minimize waste and improve efficiency .
化学反応の分析
Types of Reactions
1,3-Diiminoisoindoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of reactive functional groups in the compound’s structure.
Common Reagents and Conditions
Substitution: Substitution reactions often occur in the presence of nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of isoindoline, which can be further utilized in the synthesis of complex organic molecules .
類似化合物との比較
1,3-Diiminoisoindoline can be compared with other similar compounds, such as:
Phthalocyanines: These compounds share a similar structure and are used in similar applications, including dyes and pigments.
Isoindoline-1,3-dione: This compound is another derivative of isoindoline and has applications in the synthesis of biologically active molecules.
Azatetrabenzoporphyrins: These compounds occupy an intermediate position between tetrabenzoporphyrins and phthalocyanines, combining features of both.
The uniqueness of 1,3-Diiminoisoindoline lies in its ability to exist in different tautomeric forms and its versatility in various chemical reactions and applications .
特性
IUPAC Name |
3-iminoisoindol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVCEPSDYHAHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044658 | |
| Record name | 1H-Isoindole-1,3(2H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3468-11-9, 57500-34-2 | |
| Record name | 1-Imino-1H-isoindol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3468-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindol-3-amine, 1-imino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diiminoisoindoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindol-3-amine, 1-imino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-imino-1H-isoindol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Diiminoisoindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-Diiminoisoindoline?
A1: 1,3-Diiminoisoindoline has the molecular formula C8H6N4 and a molecular weight of 158.16 g/mol.
Q2: What are the key spectroscopic features of 1,3-Diiminoisoindoline?
A2: 1,3-Diiminoisoindoline can be characterized using various spectroscopic techniques. For example, 1H NMR and 13C NMR spectroscopy have been used to study its tautomeric behavior in different solvents. [] Additionally, IR, UV-Vis, and mass spectrometry are commonly employed to confirm the structure and purity of synthesized derivatives. [, , , , , , ]
Q3: What are common synthetic routes to 1,3-Diiminoisoindoline?
A3: 1,3-Diiminoisoindoline can be synthesized from phthalonitrile via several routes. These include reacting phthalonitrile with ammonia in the presence of elemental sulfur [] or using a two-step process involving the formation of 1,3-diiminoisoindolium nitrate followed by neutralization with sodium hydroxide. [] Another route involves the reaction of N-(2-cyanobenzylidene)anilines with elemental sulfur in liquid ammonia and amines. []
Q4: How is 1,3-Diiminoisoindoline used in the synthesis of phthalocyanines?
A4: 1,3-Diiminoisoindoline is a versatile precursor for synthesizing phthalocyanines and their analogs. It can react with various substituted phthalonitriles, often in the presence of a metal salt, to form symmetrical or asymmetrical phthalocyanine complexes. [, , , , , ]
Q5: Can 1,3-Diiminoisoindoline be used to synthesize other macrocyclic compounds?
A5: Yes, 1,3-Diiminoisoindoline can be used to synthesize other macrocycles besides phthalocyanines. For example, it reacts with barbituric acid to produce C.I. Pigment Yellow 139 [], with guanazole to yield macrocyclic compounds with a 2:2 structure [], and with 2,6-diaminopyrazine to form a macrocycle comprising two molecules of each reactant. []
Q6: How does 1,3-Diiminoisoindoline react with carbodiimides?
A6: In the presence of a rhenium catalyst, 1,3-Diiminoisoindoline undergoes a C-H bond activation reaction with carbodiimides, leading to the formation of 1,3-diiminoisoindolines. This reaction represents a novel approach to synthesizing these compounds. []
Q7: Is 1,3-Diiminoisoindoline thermally stable?
A7: The thermal stability of 1,3-Diiminoisoindoline and its derivatives varies depending on the substituents present. For instance, cobalt(III)-containing phthalogens derived from 1,3-Diiminoisoindoline were found to be stable up to temperatures ranging from 40-800 °C, decomposing to form cobalt(II)-containing phthalocyanines. []
Q8: Can 1,3-Diiminoisoindoline be used in the development of catalysts?
A8: Yes, palladium(II) complexes containing unsymmetrical CNN pincer ligands derived from 1,3-diiminoisoindoline have demonstrated effectiveness as precatalysts in C-C coupling reactions, specifically Heck and Stille couplings. []
Q9: Are there any other catalytic applications of 1,3-Diiminoisoindoline or its derivatives?
A9: While not explicitly mentioned in the provided research, the unique structural features and reactivity of 1,3-diiminoisoindoline and its metal complexes suggest potential for exploration in other catalytic applications beyond C-C coupling reactions. Further research is needed to explore these possibilities.
Q10: Have computational methods been used to study 1,3-Diiminoisoindoline?
A10: Yes, computational studies, including DFT (Density Functional Theory) and TDDFT (Time-Dependent DFT) calculations, have been employed to investigate various aspects of 1,3-Diiminoisoindoline and its derivatives. These studies have helped explain the unusual tetraazachlorin-type UV-vis spectra observed in nickel seco-tribenzoporphyrazines derived from 1,3-diiminoisoindoline. [] DFT calculations have also been used to determine the most stable tautomeric form of 1,3-diiminoisoindoline derivatives in the gas phase. []
Q11: How do structural modifications of 1,3-Diiminoisoindoline influence the properties of its derivatives?
A11: Introducing various substituents onto the 1,3-diiminoisoindoline core significantly impacts the properties of the resulting compounds. For example, adding electron-donating pentyloxy groups and electron-accepting chloro substituents to the phthalocyanine framework leads to materials with interesting second-order nonlinear optical (NLO) properties. [] Additionally, incorporating fluorine atoms into the structure of phthalocyanines derived from 1,3-diiminoisoindoline has been shown to enhance their photodynamic activity. []
Q12: Are there any specific formulation strategies mentioned for improving the stability or solubility of 1,3-Diiminoisoindoline derivatives?
A12: The research mentions that pegylated zinc(II) phthalocyanines, synthesized from 1,3-diiminoisoindoline and polyethylene glycol monomethyl ether, can form surfactant-free nanoparticles in water and culture media, which may improve their bioavailability. [] Additionally, formulating zinc dodecafluorophthalocyanines as Cremophor EL oil-water emulsions has been explored for their potential use as photosensitizers. []
A12: The provided research focuses primarily on the synthesis, characterization, and potential applications of 1,3-diiminoisoindoline and its derivatives. Information regarding specific SHE regulations and compliance is not discussed within these papers.
A12: The provided research primarily focuses on the synthesis and characterization of 1,3-diiminoisoindoline derivatives, with some studies exploring their potential applications as photosensitizers and catalysts. Detailed information regarding PK/PD properties, such as ADME and in vivo activity, is not extensively covered in these papers.
Q13: Have any in vitro or in vivo studies been conducted on 1,3-Diiminoisoindoline derivatives?
A13: Yes, some in vitro studies have been performed to evaluate the photodynamic activity of certain 1,3-Diiminoisoindoline derivatives. For example, zinc dodecafluorophthalocyanines, formulated as Cremophor EL oil-water emulsions, were tested against EMT-6 mouse mammary tumor cells and showed promising results. [] Additionally, pegylated zinc(II) phthalocyanines were tested for photocytotoxicity against HT29 human colorectal adenocarcinoma and HepG2 human hepatocarcinoma cells, exhibiting promising anticancer activity. []
Q14: What analytical methods are commonly used to characterize 1,3-Diiminoisoindoline and its derivatives?
A14: Commonly used analytical methods include:
- Spectroscopy: IR, UV-Vis, NMR (1H and 13C), and Mass Spectrometry (ESI-MS, FAB-MS) [, , , , , , , , , , , ]
- Elemental analysis: to confirm the elemental composition of the synthesized compounds [, , , , , , , ]
- X-ray crystallography: to determine the solid-state structures of selected compounds [, , , , , ]
- Electrochemical techniques: such as cyclic voltammetry and square wave voltammetry to study the redox behavior []
Q15: What are some essential resources for conducting research on 1,3-Diiminoisoindoline and its derivatives?
A15: Essential resources include:
Q16: What are some key historical milestones in the research of 1,3-Diiminoisoindoline?
A27: While specific historical milestones are not detailed in the provided papers, the research highlights the ongoing development of new synthetic routes and applications for 1,3-diiminoisoindoline and its derivatives. For example, the discovery of rhenium-catalyzed synthesis of 1,3-diiminoisoindolines via C-H bond activation with carbodiimides [] represents a significant advancement in the field. Similarly, the synthesis and characterization of novel macrocyclic compounds like seco-tribenzoporphyrazines [] and core-expanded boron(III) subphthalocyanine analogs [] illustrate the continuous exploration of this versatile building block.
Q17: What are some examples of cross-disciplinary applications of 1,3-Diiminoisoindoline and its derivatives?
A17: The research highlights several cross-disciplinary applications of 1,3-diiminoisoindoline derivatives, including:
- Materials science: development of ABAB-type phthalocyanines with potential in second-order NLO materials [], and exploration of tetrabenzotriazaporphyrins as photoconducting materials, fluorescent markers, and gas sensors []
- Catalysis: design of palladium(II) complexes with unsymmetrical CNN pincer ligands for C-C coupling reactions []
- Medicinal chemistry: investigation of fluorinated phthalocyanines for photodynamic therapy [] and pegylated zinc(II) phthalocyanines for their in vitro photodynamic activities against cancer cells [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B1677688.png)
![2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1677689.png)




